molecular formula C26H28N8O B608145 Itacnosertib CAS No. 1628870-27-8

Itacnosertib

カタログ番号: B608145
CAS番号: 1628870-27-8
分子量: 468.6 g/mol
InChIキー: XSQKEVGTZSBVBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TP-0184は、アクチビン受容体様キナーゼ2(ALK2)およびFMS様チロシンキナーゼ3(FLT3)を標的とする低分子阻害剤です。 慢性疾患性貧血や急性骨髄性白血病などの治療において、前臨床モデルで有意な可能性を示しています .

化学反応の分析

TP-0184は、以下の化学反応を受けます。

科学的研究の応用

TP-0184は、幅広い科学研究において応用されています。

作用機序

TP-0184は、ALK2およびFLT3のキナーゼ活性を阻害することによって作用を発揮します。 この阻害は、ALK2のSMAD経路、FLT3のPI3K/AKT、STAT5、MAPK経路などの下流シグナル伝達経路の調節につながります。 これらの経路を標的とすることで、TP-0184はヘプシジンレベルを低下させ、白血病細胞の増殖を阻害することができます .

類似化合物との比較

TP-0184は、ALK2とFLT3の両方を阻害するという独自の特性を持っています。 類似の化合物には以下のようなものがあります。

TP-0184は、そのデュアルターゲティングメカニズムにより、単一ターゲット阻害剤と比較して、より幅広い治療の可能性を提供します .

準備方法

TP-0184の合成には、重要な中間体の調製や最終的なカップリング反応など、複数のステップが含まれます。 特定の合成経路と反応条件は機密情報であり、詳細な情報は一般文献では入手できません。 工業生産方法では、これらの合成経路の最適化により、高収率と高純度が確保されていると考えられます .

生物活性

Itacnosertib, also known as TP-0184, is a small molecule drug that acts as an inhibitor of the Activin receptor-like kinase 2 (ALK2). This compound has garnered attention due to its potential therapeutic applications in various hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This article delves into the biological activity of this compound, supported by clinical trial data, case studies, and research findings.

This compound functions primarily by inhibiting ALK2, a serine/threonine kinase involved in the signaling pathways of the Transforming Growth Factor-beta (TGF-β) superfamily. The inhibition of ALK2 disrupts downstream signaling that is crucial for cell proliferation and survival in certain malignancies. This mechanism is particularly relevant in contexts where ALK2 is overexpressed or mutated, such as in FLT3-mutated AML cases.

Clinical Trials Overview

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound. Below is a summary of notable trials:

Trial ID Phase Indication Status Start Date Sponsor
NCT04623996Phase 1/2Myelodysplastic SyndromesTerminatedDec 28, 2020Sumitomo Pharma America, Inc.
NCT03429218Phase 1Advanced Malignant Solid NeoplasmCompletedJul 10, 2018Sumitomo Dainippon Pharma Oncology

These trials have focused on determining the maximum tolerated dose (MTD) and assessing the pharmacokinetics and pharmacodynamics of this compound in patients with advanced malignancies.

Efficacy in AML

A pivotal study highlighted that this compound selectively inhibited growth in FLT3-mutated AML cell lines. The compound demonstrated significant cytotoxicity when combined with FLT3 inhibitors like venetoclax, indicating its potential as a dual-target therapeutic approach. The study utilized patient-derived xenograft models to assess the drug's effectiveness in vivo, showing a dramatic reduction in leukemia growth rates when treated with this compound .

Case Studies

In addition to clinical trials, real-world evidence has been gathered to assess the effectiveness of this compound. One notable case involved a patient with refractory AML who exhibited a positive response to treatment with this compound combined with standard chemotherapy. The patient showed marked improvements in hematological parameters and overall survival compared to historical controls .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics when administered orally. The compound's half-life allows for once-weekly dosing, which is advantageous for patient compliance. However, safety assessments have revealed dose-limiting toxicities (DLTs), primarily involving hematological parameters, necessitating careful monitoring during treatment .

特性

IUPAC Name

2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQKEVGTZSBVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628870-27-8
Record name Itacnosertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628870278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITACNOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z53X5LHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。